3-Hydroxypropyl methacrylate molecular weight and formula
3-Hydroxypropyl methacrylate molecular weight and formula
An In-Depth Technical Guide to 3-Hydroxypropyl Methacrylate (HPMA): From Core Properties to Advanced Applications in Polymer Science and Drug Development
Authored by: A Senior Application Scientist
Abstract
3-Hydroxypropyl methacrylate (HPMA) is a versatile functional monomer of significant interest across various scientific disciplines, particularly in polymer chemistry and advanced drug delivery. Its unique molecular structure, featuring a reactive methacrylate group for polymerization and a pendant hydroxyl group for subsequent functionalization or imparting hydrophilicity, makes it a valuable building block for sophisticated polymeric materials. This guide provides a comprehensive technical overview of HPMA, covering its fundamental physicochemical properties, detailed synthesis and polymerization protocols, and a thorough exploration of its applications, with a specialized focus on the development of innovative therapeutic systems.
Core Molecular and Physicochemical Profile
3-Hydroxypropyl methacrylate is an ester of methacrylic acid.[1] Its identity is defined by a specific molecular formula and weight, which are foundational to its stoichiometry in chemical reactions.
Molecular Formula and Weight
The fundamental chemical identity of HPMA is described by its molecular formula and weight.
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IUPAC Name: 3-hydroxypropyl 2-methylprop-2-enoate[3]
These basic identifiers are critical for accurate documentation, safety assessment, and experimental design. The molecular weight, in particular, is essential for calculating molar equivalents in synthesis and polymerization reactions.
Physicochemical Properties
The physical properties of HPMA dictate its handling, storage, and application conditions. It is typically supplied as a clear, colorless liquid with a characteristic slight acrylic odor.[1][7][8]
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [7][8] |
| Density | 1.066 g/cm³ | [7] |
| Boiling Point | 205°C - 209°C | [7] |
| Flash Point | 96.6°C - 109°C | [1][4] |
| Solubility | Soluble in common organic solvents; limited solubility in water | [4][8] |
| Refractive Index | ~1.446 (at 25°C) | [8] |
| Heat of Polymerization | ~50.7 kJ/mol | [9] |
The presence of the hydroxyl group contributes to its moderate water solubility and provides a reactive site, while the methacrylate group is susceptible to polymerization, a duality that is key to its utility.[1][10]
Synthesis of 3-Hydroxypropyl Methacrylate
The primary industrial synthesis route for HPMA involves the ring-opening reaction of propylene oxide with methacrylic acid.[8][11] This method is efficient and allows for large-scale production.
Synthesis Mechanism and Rationale
The reaction is an acid-catalyzed epoxide ring-opening. The carboxylic acid group of methacrylic acid protonates the oxygen of the epoxide ring in propylene oxide, making the ring more susceptible to nucleophilic attack. The carboxylate anion then attacks one of the ring carbons, opening the ring and forming the hydroxypropyl ester. The use of catalysts like tertiary amines or specific metal salts can enhance reaction rates and selectivity.[8] Controlling the reaction temperature is crucial to prevent the premature polymerization of the methacrylate monomer.[11]
Caption: Synthesis workflow for HPMA via reaction of methacrylic acid and propylene oxide.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a representative procedure for synthesizing HPMA.
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Reactor Setup: Equip a three-neck round-bottom flask with a dropping funnel, a condenser, and a thermometer. Place the flask in a heating mantle with magnetic stirring.
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Charge Reactor: Add methacrylic acid and a suitable catalyst (e.g., a tertiary amine or chromium catalyst) to the flask.
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Inert Atmosphere: Purge the system with an inert gas like nitrogen to prevent oxygen-induced side reactions.[11]
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Heating: Heat the reaction mixture to the target temperature (e.g., 90°C).[11]
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Reactant Addition: Slowly add propylene oxide dropwise from the dropping funnel into the stirred methacrylic acid solution. The molar ratio of propylene oxide to methacrylic acid should be slightly in excess, around 1.05:1, to ensure full conversion of the acid.[11]
-
Temperature Control: Maintain the reaction temperature carefully, using cooling as needed, as the reaction is exothermic. A temperature of approximately 96°C is often optimal.[11]
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Monitoring: Monitor the reaction progress by taking aliquots and analyzing the remaining methacrylic acid content via titration or gas chromatography (GC). The reaction is typically complete when the acid content falls below 0.5%.[11]
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Purification: After completion, cool the mixture. The crude product can be purified by vacuum distillation to remove unreacted starting materials and byproducts, yielding pure HPMA.[11]
Polymerization of HPMA
The methacrylate group of HPMA allows it to be readily polymerized into poly(3-hydroxypropyl methacrylate) (PHPMA), a hydrophilic polymer with significant biomedical applications.[1][] Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are often employed to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity, which is critical for drug delivery applications.
Rationale for Controlled Polymerization (ATRP)
ATRP is a robust method for polymerizing methacrylates. It utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active (radical) and dormant (halide-capped) polymer chains. This equilibrium keeps the concentration of active radicals low, minimizing termination reactions and allowing the polymer chains to grow at a similar rate. The result is a polymer with a predictable molecular weight (determined by the monomer-to-initiator ratio) and a low polydispersity index (PDI), indicating uniform chain lengths.
Caption: General workflow for the controlled polymerization of HPMA via ATRP.
Experimental Protocol: ATRP of HPMA
This protocol is adapted from established methods for methacrylate polymerization.[13]
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Reagent Purification: Purify the HPMA monomer by passing it through a column of basic alumina to remove the inhibitor. Dry solvents and other reagents as required.
-
Reaction Setup: In a Schlenk flask under an argon atmosphere, add the copper(I) bromide (CuBr) catalyst and a ligand (e.g., PMDETA).
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Addition of Reagents: Add the purified HPMA monomer and a solvent (e.g., anisole or DMF).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the polymerization.[13]
-
Initiation: Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 60-90°C). Once the temperature has stabilized, add the initiator (e.g., ethyl α-bromoisobutyrate, EBriB) via syringe to start the polymerization.
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Monitoring: Track the polymerization progress by taking samples at timed intervals and analyzing them for monomer conversion (via GC or NMR) and molecular weight evolution (via Gel Permeation Chromatography, GPC).
-
Termination and Purification: Once the desired conversion is reached, terminate the reaction by exposing the mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.[13] Precipitate the resulting polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum to obtain the pure PHPMA polymer.
Applications in Drug Development and Materials Science
The unique properties of HPMA and its polymer, PHPMA, make them highly valuable in several advanced applications.
Drug Delivery Systems
PHPMA is a cornerstone of advanced drug delivery research. Its hydrophilicity and biocompatibility make it an excellent candidate for creating polymer-drug conjugates, nanoparticles, and hydrogels.[10][14]
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Polymer-Drug Conjugates: The pendant hydroxyl groups on PHPMA can be used as attachment points for drug molecules, often via a cleavable linker. This creates a macromolecular prodrug that can improve the drug's solubility, prolong its circulation time, and enable targeted delivery to specific tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.
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Hydrogels: HPMA can be copolymerized with cross-linking agents to form hydrogels.[10][15] These water-swollen polymer networks are used for controlled drug release. The drug is loaded into the hydrogel matrix and is released over time as the hydrogel swells or degrades.[15] This is particularly useful for applications like ophthalmic inserts, wound dressings, and soft contact lenses.[15][16]
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Nanoparticles: Copolymers containing HPMA can self-assemble into nanoparticles or micelles for encapsulating hydrophobic drugs, thereby improving their delivery in aqueous environments.
Other Key Applications
Beyond drug delivery, HPMA is a versatile monomer used in a wide range of industrial and commercial products:
-
Coatings and Adhesives: The hydroxyl groups improve adhesion to surfaces and provide sites for cross-linking, enhancing the durability and resistance of coatings.[1][4]
-
Dental Materials: Due to its biocompatibility and mechanical properties, HPMA is used in dental composites, sealants, and adhesives.[10][]
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Hydrophilic Materials: It is a key component in the manufacturing of soft contact lenses and other biomedical materials where water retention and biocompatibility are essential.[10][16]
Safety and Handling
HPMA is classified as a hazardous substance. It is known to be a skin and eye irritant and may cause an allergic skin reaction.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling the monomer. All work should be conducted in a well-ventilated fume hood. To prevent unintended polymerization, HPMA is typically supplied with an inhibitor (like MEHQ) and should be stored in a cool, dark place away from heat and light.[7][9]
Conclusion
3-Hydroxypropyl methacrylate is a monomer of significant scientific and industrial importance. Its well-defined molecular weight and formula provide the basis for its application in precise polymer synthesis. The dual functionality of its methacrylate and hydroxyl groups offers a powerful platform for creating advanced materials with tailored properties. From high-performance coatings to sophisticated, life-saving drug delivery systems, the versatility of HPMA ensures its continued relevance and exploration in research and development. This guide has provided a foundational understanding of its properties, synthesis, and polymerization, equipping researchers and professionals with the core knowledge to innovate with this remarkable chemical building block.
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